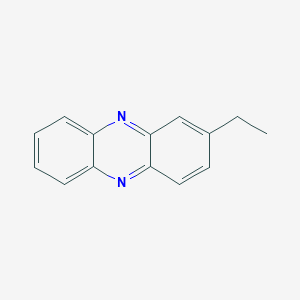
2-Ethylphenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylphenazine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenazine typically involves the condensation of 1,2-diaminobenzene with ethyl-substituted carbon units. Common methods include:
Wohl–Aue Method: This involves the reaction of 1,2-diaminobenzene with ethyl-substituted aldehydes or ketones under acidic conditions.
Beirut Method: This method uses oxidative cyclization of diphenylamines with ethyl groups in the presence of oxidizing agents.
Pd-Catalyzed N-Arylation: This involves the palladium-catalyzed coupling of 1,2-diaminobenzene with ethyl-substituted aryl halides.
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions: 2-Ethylphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it into dihydrophenazine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Halogenated or nitrated phenazine derivatives.
科学的研究の応用
2-Ethylphenazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential antitumor and neuroprotective effects.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
作用機序
類似化合物との比較
Phenazine: The parent compound, known for its broad-spectrum biological activities.
2-Methylphenazine: Similar structure with a methyl group instead of an ethyl group, exhibiting slightly different chemical properties.
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Uniqueness: 2-Ethylphenazine stands out due to its enhanced stability and specific biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
6479-95-4 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
2-ethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-2-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3 |
InChIキー |
YVMISCKYWSCUST-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


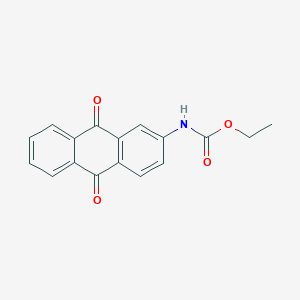
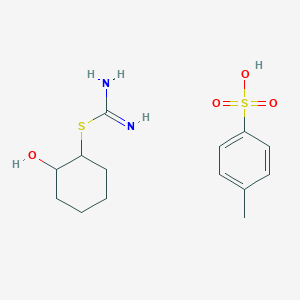
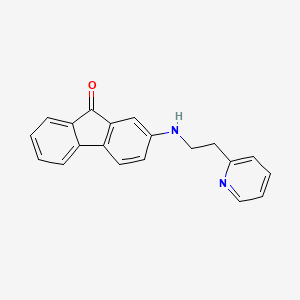
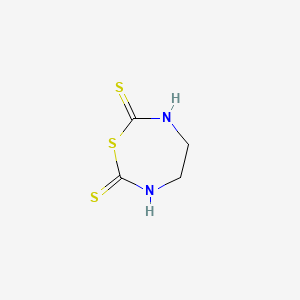
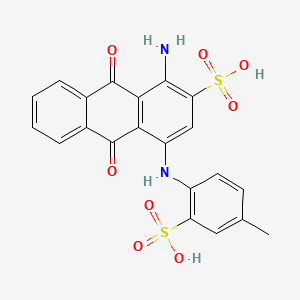
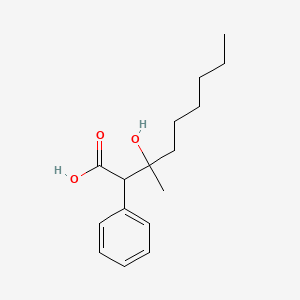

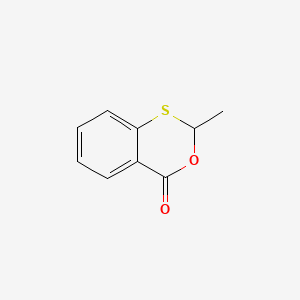
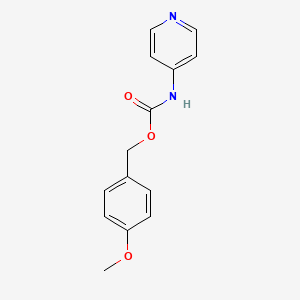


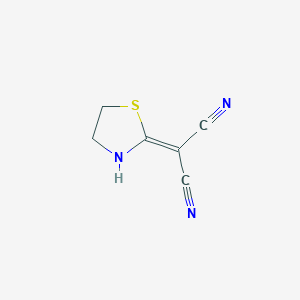
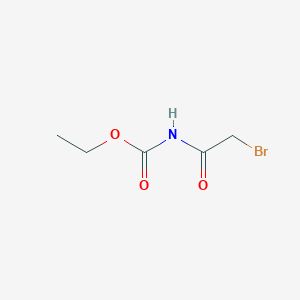
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)
